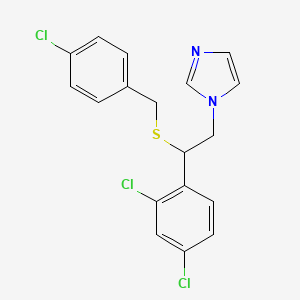
Sulconazol
Descripción general
Descripción
El sulconazol es un agente antifúngico tópico utilizado principalmente para el tratamiento de diversas infecciones fúngicas como la tiña inguinal, la tiña corporal y la pitiriasis versicolor . Es un derivado del imidazol, lo que significa que pertenece a una clase de compuestos conocidos por sus propiedades antifúngicas . El this compound está disponible en forma de crema o solución y se comercializa bajo la marca Exelderm .
Aplicaciones Científicas De Investigación
El sulconazol tiene una amplia gama de aplicaciones de investigación científica:
Safety and Hazards
Sulconazole is for external use only and should not be applied to the eye or administered orally or intravaginally . It may cause side effects such as severe blistering, itching, redness, peeling, dryness, or irritation of treated skin . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Direcciones Futuras
Sulconazole has been shown to have a broad spectrum of anticancer effects. It can not only inhibit the proliferation but also inhibit the migration of esophageal cancer cells . Sulconazole induces PANoptosis, which is a combination of cell apoptosis, pyroptosis, necroptosis, and ferroptosis, in esophageal cancer cells . Mechanistically, Sulconazole triggers oxidative stress and inhibits glycolysis via downregulating HKs and inhibiting the PI3K/AKT, MEK/ERK, STAT3 pathways . These findings provide strong laboratory evidence for the potential clinical application of Sulconazole in esophageal cancer .
Mecanismo De Acción
El sulconazol ejerce sus efectos antifúngicos inhibiendo la síntesis de ergosterol, un componente esencial de las membranas celulares fúngicas . Esta inhibición altera la integridad de la membrana celular, lo que lleva a la muerte celular. El compuesto se dirige a la lanosterol 14-alfa demetilasa, una enzima clave en la vía de biosíntesis del ergosterol .
Análisis Bioquímico
Biochemical Properties
Sulconazole plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14-alpha demethylase, a cytochrome P-450-dependent enzyme in fungi. This enzyme is responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, sulconazole disrupts the synthesis of ergosterol, leading to increased fungal cellular permeability and ultimately inhibiting fungal growth . Sulconazole interacts with various biomolecules, including cytochrome P-450 isoenzymes, and affects the integrity of the fungal cell membrane .
Cellular Effects
Sulconazole exerts its effects on various types of cells and cellular processes by disrupting the fungal cell membrane. This disruption leads to increased cellular permeability, which affects cell signaling pathways, gene expression, and cellular metabolism. Sulconazole’s inhibition of ergosterol synthesis results in defective cell division and growth inhibition in fungi . Additionally, sulconazole has been shown to induce oxidative stress and inhibit glycolysis in esophageal cancer cells, leading to increased radiosensitivity .
Molecular Mechanism
The molecular mechanism of sulconazole involves its binding to the heme iron of the cytochrome P-450 isoenzyme, lanosterol 14-alpha demethylase. This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The inhibition of ergosterol synthesis leads to changes in membrane permeability, cell volume, and secondary metabolic effects, ultimately causing defective cell division and growth inhibition . Sulconazole may also interact with unsaturated fatty acids in the fungal cell membrane, contributing to its fungicidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulconazole can change over time. Sulconazole’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that sulconazole can maintain its antifungal activity over extended periods when stored properly. Its effectiveness may decrease over time due to degradation . Long-term exposure to sulconazole in in vitro and in vivo studies has shown that it can lead to sustained inhibition of fungal growth and potential changes in cellular function .
Dosage Effects in Animal Models
The effects of sulconazole vary with different dosages in animal models. At lower doses, sulconazole effectively inhibits fungal growth without causing significant adverse effects. At higher doses, sulconazole can lead to toxic effects, including embryotoxicity and prolonged gestation in animal studies . The threshold effects observed in these studies indicate that careful dosage management is essential to minimize adverse effects while maintaining antifungal efficacy .
Metabolic Pathways
Sulconazole is involved in metabolic pathways that include the inhibition of biotin-dependent carboxylases by competing with biotin, an important co-factor for these enzymes . This inhibition affects various metabolic processes, including glycolysis and the tricarboxylic acid cycle. Sulconazole’s impact on metabolic flux and metabolite levels can lead to changes in cellular energy balance and overall metabolic function .
Transport and Distribution
Sulconazole is transported and distributed within cells and tissues through various mechanisms. It interacts with drug transporters, which play a critical role in its absorption, distribution, and excretion . Sulconazole’s localization and accumulation within specific tissues are influenced by these transporters, affecting its overall efficacy and potential side effects .
Subcellular Localization
Sulconazole’s subcellular localization is primarily within the fungal cell membrane, where it exerts its antifungal effectsIts interaction with the fungal cell membrane and inhibition of ergosterol synthesis are key factors in its activity and function .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del sulconazol implica varios pasos. Un método común comienza con la reacción de α-(2,4-diclorofenil)-1H-imidazol-1-etanol con cloruro de metanosulfonilo en presencia de trietilamina y tolueno . Este intermedio se hace reaccionar entonces con mercaptano de p-clorobencilo en presencia de hidróxido de sodio y metanol a temperaturas controladas entre 70 y 80°C .
Métodos de producción industrial
La producción industrial del this compound implica típicamente la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el tiempo de reacción y el uso de disolventes y reactivos apropiados para facilitar las reacciones .
Análisis De Reacciones Químicas
Tipos de reacciones
El sulconazol se somete a diversas reacciones químicas, incluyendo:
Oxidación: El this compound puede oxidarse en condiciones específicas, aunque los estudios detallados sobre esto son limitados.
Sustitución: El anillo de imidazol en el this compound puede participar en reacciones de sustitución, particularmente con electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y reacciones del this compound incluyen cloruro de metanosulfonilo, trietilamina, mercaptano de p-clorobencilo e hidróxido de sodio . Las reacciones se llevan a cabo típicamente en disolventes como el tolueno y el metanol a temperaturas controladas .
Principales productos formados
El principal producto formado a partir de la síntesis del this compound es el nitrato de this compound, que es el ingrediente activo utilizado en las formulaciones farmacéuticas .
Comparación Con Compuestos Similares
El sulconazol se compara con otros derivados del imidazol como el ketoconazol y el clotrimazol . Si bien todos estos compuestos comparten un mecanismo de acción similar, el this compound es único en su actividad antifúngica de amplio espectro y su eficacia en el tratamiento de infecciones fúngicas específicas como la pitiriasis versicolor . Otros compuestos similares incluyen:
Ketoconazol: Se utiliza para una variedad de infecciones fúngicas, pero tiene un espectro de actividad diferente.
Las propiedades únicas del this compound y su actividad de amplio espectro lo convierten en un compuesto valioso en el tratamiento de infecciones fúngicas y un tema de investigación científica en curso.
Propiedades
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNXATANNDIXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044129 | |
| Record name | Sulconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61318-90-9 | |
| Record name | Sulconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61318-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061318909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D9HAA5Q5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sulconazole against fungi?
A1: Sulconazole exerts its antifungal activity by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. It achieves this by targeting fungal cytochrome P450 sterol C-14 alpha-demethylation. [] This inhibition leads to the accumulation of 14 alpha-methyl sterols and a depletion of ergosterol, ultimately disrupting cell membrane permeability and cell wall synthesis. []
Q2: Are there any other reported mechanisms by which Sulconazole exhibits antifungal activity?
A2: Yes, beyond its primary mechanism, Sulconazole has also been shown to interfere with the autolytic degradation of fungal DNA and RNA. []
Q3: Does the growth phase of Candida albicans affect its susceptibility to Sulconazole?
A3: Yes, research indicates that Sulconazole exhibits higher lethality against early logarithmic phase Candida albicans cells compared to those in the early stationary phase. []
Q4: What is the molecular formula and weight of Sulconazole nitrate?
A4: The molecular formula of Sulconazole nitrate is C18H16Cl3N3O3S, and its molecular weight is 460.75 g/mol. []
Q5: Are there any studies describing the crystal structure of Sulconazole nitrate?
A5: Yes, the crystal structure of Sulconazole nitrate has been determined using X-ray diffraction. It crystallizes in the monoclinic space group C2/c. The study provides detailed information about bond lengths, angles, and the spatial arrangement of the molecule. []
Q6: What is the impact of excipients like poloxamer 407, ethanol, and propylene glycol on Sulconazole gel formulations?
A6: Studies have investigated the impact of these excipients on Sulconazole gel properties. Increasing poloxamer 407 concentration increased viscosity but decreased drug release and skin permeation rates. Ethanol addition reduced viscosity and enhanced drug release and skin permeation. Propylene glycol, up to 10%, increased drug release and skin permeation rates but showed a decreasing effect at higher concentrations. []
Q7: Does Sulconazole exhibit any catalytic properties?
A7: Based on the provided research papers, there is no evidence suggesting that Sulconazole possesses catalytic properties. Its primary mode of action is through the inhibition of enzymatic activity rather than catalysis.
Q8: Have computational methods been used to study Sulconazole's interaction with its target?
A8: While the provided research does not delve into detailed computational modeling of Sulconazole, one study utilized structure-based virtual screening to identify Sulconazole as a potential inhibitor of furin, an enzyme involved in SARS-CoV-2 spike protein cleavage. []
Q9: Have any studies explored the structure-activity relationship of Sulconazole analogs?
A9: Yes, one study investigated the antifungal activity of a series of 1-[2-[(substituted-phenyl)methyl]thio]-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles, structural analogs of Sulconazole. The study demonstrated that modifications in the substituents on the phenyl ring could significantly impact their antifungal activity against various fungal species. []
Q10: What is the stability of Sulconazole under different conditions?
A10: While specific stability data is not extensively detailed in the provided research, one study investigated the formulation of Sulconazole-loaded solid lipid nanoparticles (SLNs) to enhance its stability and antifungal activity. The study characterized the SLNs for their size, zeta potential, and encapsulation efficiency, suggesting improved stability and sustained drug release. []
Q11: What is the percutaneous absorption rate of Sulconazole nitrate in humans?
A11: Research indicates that the percutaneous absorption of Sulconazole nitrate from a cream formulation in humans is estimated to be between 8.7% and 11.3% of the applied dose. []
Q12: Is there evidence of stereoselective pharmacokinetics or tissue distribution for Sulconazole enantiomers?
A12: Yes, a study utilizing chiral HPLC-ESI-MS/MS demonstrated stereoselective pharmacokinetics and tissue distribution of Sulconazole enantiomers in rats. []
Q13: How does the in vitro antifungal activity of Sulconazole compare to other azole antifungals?
A13: Several studies have compared the in vitro activity of Sulconazole to other azole antifungals like clotrimazole, miconazole, econazole, ketoconazole, and others. The results indicate that Sulconazole generally exhibits comparable or superior activity against a broad spectrum of dermatophytes and yeasts. [, , , , , , , , , ]
Q14: What is the efficacy of Sulconazole in treating dermatophytosis in clinical trials?
A14: Numerous clinical trials have demonstrated the efficacy of Sulconazole cream in treating various dermatophytoses, including tinea pedis, tinea cruris, and tinea corporis. These trials showed high cure rates and good tolerability profiles, often comparable or superior to other topical antifungals. [, , , , , , , ]
Q15: Can Sulconazole be used to treat cutaneous candidiasis?
A15: Yes, Sulconazole has shown efficacy in treating cutaneous candidiasis. A study compared Sulconazole 1% cream applied once daily to miconazole 2% cream applied twice daily and found them equally effective in achieving KOH and culture cures. []
Q16: Is Sulconazole effective against pityriasis versicolor?
A16: Yes, both cream and solution formulations of Sulconazole have proven effective in treating pityriasis versicolor in clinical trials. [, ]
Q17: Has Sulconazole shown any potential in treating conditions beyond fungal infections?
A17: Interestingly, recent research suggests potential applications for Sulconazole beyond its established antifungal use. One study highlighted its ability to inhibit PD-1 expression in immune and cancer cells, potentially impacting cancer immunotherapy. [] Another study indicated its potential in preventing fibrosis and stricture formation. []
Q18: Are there any known mechanisms of resistance to Sulconazole in fungi?
A18: While specific resistance mechanisms to Sulconazole are not extensively discussed in the provided papers, it's important to acknowledge that the development of resistance to azole antifungals, in general, is a growing concern. Mechanisms can involve alterations in the target enzyme (cytochrome P450), upregulation of drug efflux pumps, or biofilm formation.
Q19: Have any novel drug delivery systems been investigated for Sulconazole?
A20: Yes, researchers have explored novel drug delivery systems for Sulconazole to enhance its efficacy and delivery. One study developed Sulconazole-loaded nanoemulsions, demonstrating improved transdermal permeation and antifungal activity compared to conventional formulations. [] Another study formulated Sulconazole-loaded solid lipid nanoparticles (SLNs) incorporated into a topical gel, demonstrating enhanced antifungal activity and faster healing of skin fungal infections in rabbits. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


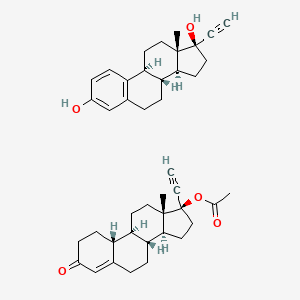



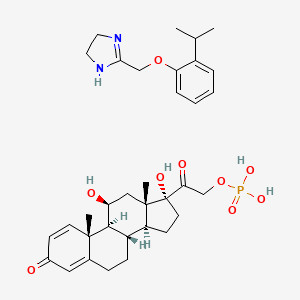
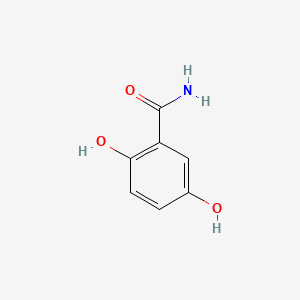

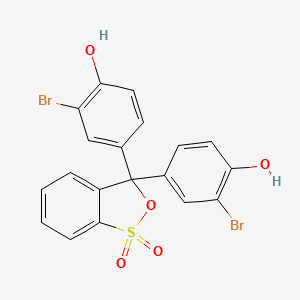

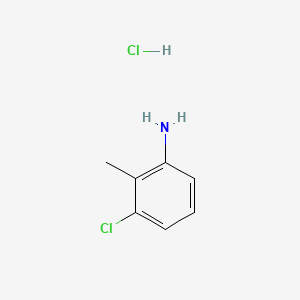
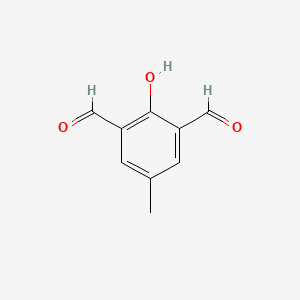
![1-Tert-butyl-7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1214217.png)
